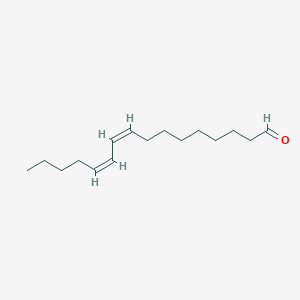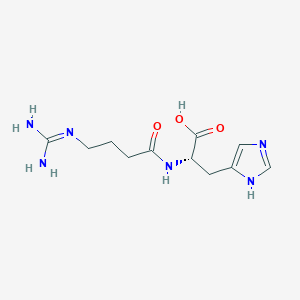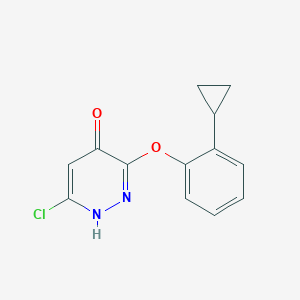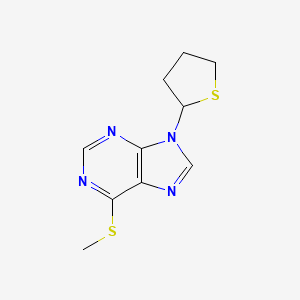
9Z,11Z-Hexadecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9Z,11Z-Hexadecadienal is a fatty aldehyde with the molecular formula C16H28O. It is characterized by the presence of two double bonds at the 9th and 11th positions in the carbon chain, both in the Z-configuration. This compound is commonly found in nature and plays a significant role in various biological processes, including serving as a sex pheromone in certain insect species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,11Z-Hexadecadienal can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired diene. For instance, the aldehyde can be subjected to a Wittig reaction using an ylide prepared from pentyltriphenylphosphonium bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroboration, oxidation, and purification through techniques like gas chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9Z,11Z-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the aldehyde group.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9Z,11Z-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound serves as a sex pheromone in certain insect species, making it valuable in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in signaling pathways and cellular processes.
Industry: It is used in the production of fragrances and flavors due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 9Z,11Z-Hexadecadienal involves its interaction with specific molecular targets and pathways. As a sex pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses. The compound’s double bonds and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
- (9E,11E)-Hexadecadienal
- (9E,11Z)-Hexadecadienal
- (9Z,11E)-Hexadecadienal
Comparison: 9Z,11Z-Hexadecadienal is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects, particularly in its role as a pheromone .
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(9Z,11Z)-hexadeca-9,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3/b6-5-,8-7- |
Clave InChI |
YLYWMNJAJOQSGH-ISTTXYCBSA-N |
SMILES isomérico |
CCCC/C=C\C=C/CCCCCCCC=O |
SMILES canónico |
CCCCC=CC=CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)





![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
